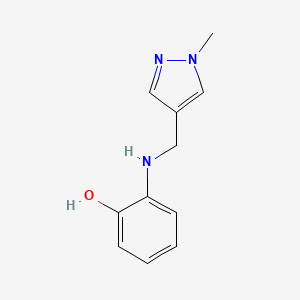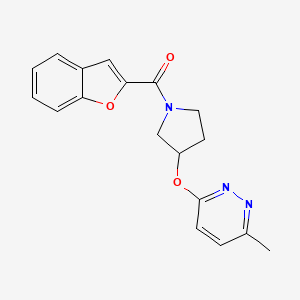
Benzofuran-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a compound that belongs to the class of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran derivatives have been synthesized by various researchers . For instance, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers . The synthesis of these compounds often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .Scientific Research Applications
Synthesis and Structural Analysis
Benzofuran derivatives, like the one mentioned, are frequently involved in the synthesis of complex heterocyclic compounds. For instance, the synthesis of oxanorbornene-fused pyrrolo[1,3]oxazines and isoindolo[1,3]oxazines has been reported, highlighting the role of furan derivatives in creating structurally diverse molecules (Stájer et al., 2004). Similarly, the construction of unique polyheterocyclic systems via multicomponent reactions involving compounds like l-proline and isatins demonstrates the versatility of these heterocycles in synthetic chemistry (Cao et al., 2019).
Chemical Properties and Reactions
Benzofuran derivatives exhibit varied chemical reactivities. For instance, certain derivatives have been shown to undergo autorecycling oxidation of amines and alcohols, suggesting their potential use in chemical transformations (Mitsumoto & Nitta, 2004). The catalytic hydrogenation of dihydro-1,2-oxazines bearing functionalized methylene groups, derived from compounds like benzofurans, also illustrates their chemical versatility (Sukhorukov et al., 2008).
Photocycloaddition Reactions
Benzofuran compounds can participate in photocycloaddition reactions. For example, the photocycloaddition of substituted pyridines with benzofuran has been reported, leading to the formation of stereo-isomeric 1:1 adducts, which highlights the potential of these compounds in photochemical studies (Sakamoto et al., 2000).
Antimicrobial Properties
Some benzofuran derivatives have been evaluated for antimicrobial activity. For instance, certain ketoxime derivatives of benzofuran showed significant antimicrobial effects against strains like Candida albicans and Staphylococcus aureus, indicating the potential of these compounds in medicinal chemistry (Koca et al., 2005).
Quantum and Theoretical Studies
Benzofuran derivatives are also subjects of quantum and theoretical studies. For example, the analysis of novel compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine using computational methods highlights their relevance in the field of computational chemistry (Halim & Ibrahim, 2022).
Mechanism of Action
Target of Action
Some substituted benzofurans have shown significant anticancer activities
Mode of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Result of Action
Some substituted benzofurans have shown significant anticancer activities , suggesting that this compound may have similar effects
properties
IUPAC Name |
1-benzofuran-2-yl-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-7-17(20-19-12)23-14-8-9-21(11-14)18(22)16-10-13-4-2-3-5-15(13)24-16/h2-7,10,14H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXQVCSJVKQKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(indolin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2702290.png)
![(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B2702292.png)
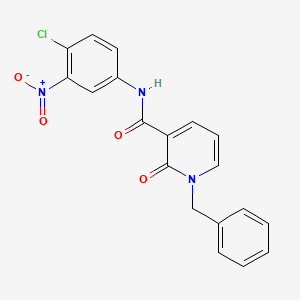
![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)acetamide](/img/structure/B2702298.png)
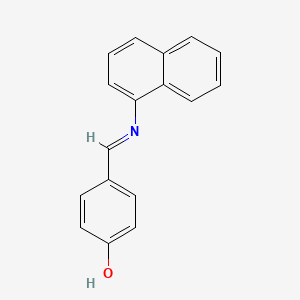
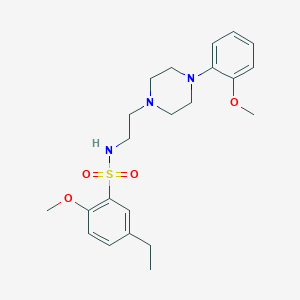
![2-[(Difluoromethyl)sulfanyl]aniline](/img/structure/B2702301.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2702304.png)
![N-(1,3-benzodioxol-5-yl)-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2702305.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702307.png)
![(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2702308.png)
![Ethyl 4-[(2-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2702310.png)
